

# Technical Guide: Analysis of Cryo-EM Structure EMD-32678

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The requested Electron Microscopy Data Bank (EMDB) entry EMD-21657 could not be found in the public archives. It is presumed that this is a typographical error. This guide will instead provide a detailed analysis of a representative entry, EMD-32678, to illustrate the requested data presentation, experimental protocols, and visualizations.

This technical guide provides an in-depth overview of the cryo-electron microscopy (cryo-EM) structure of the SARS-CoV-2 recombinant spike protein in complex with three neutralizing antibodies, deposited under the accession number EMD-32678. The information is intended for researchers, scientists, and drug development professionals working on coronaviruses and vaccine development.

### **Deposition Data**

The dataset for the cryo-EM structure of the SARS-CoV-2 spike protein in complex with neutralizing antibodies was deposited in the Electron Microscopy Data Bank with the following details:



Parameter	Value
EMDB ID	EMD-32678
Deposition Date	2022-01-23[1]
Release Date	2023-03-08[1]
Deposition Authors	Zheng Q, Sun H[1]
Fitted PDB ID	7wp8[1]
Sample Organism	Mus musculus, Severe acute respiratory syndrome coronavirus 2[1]
Sample	Cryo-EM structure of SARS-CoV-2 recombinant spike protein STFK1628x in complex with three neutralizing antibodies

# **Experimental Protocols**

The following methodologies were employed in the structure determination of EMD-32678, as detailed in the associated publication by Wu et al. (2022) in Cell Host & Microbe.

#### **Protein Expression and Purification**

The SARS-CoV-2 spike (S) protein ectodomain was expressed in HEK293F cells. The construct contained several proline substitutions to stabilize the prefusion conformation, as well as a C-terminal Foldon trimerization motif, an 8x His-tag, and a Strep-tag for purification. The S protein was purified from the cell culture supernatant using a combination of affinity chromatography (Strep-Tactin resin) and size-exclusion chromatography. The neutralizing antibodies were also expressed in HEK293F cells and purified using Protein A affinity chromatography.

## **Cryo-EM Sample Preparation and Data Acquisition**

The purified S protein was incubated with a molar excess of the three neutralizing antibodies. The complex was then applied to a glow-discharged copper grid, blotted, and plunge-frozen in liquid ethane using a Vitrobot Mark IV.



Cryo-EM data was collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection was performed using the EPU software. A total of 3,500 movies were recorded in super-resolution mode at a nominal magnification of 81,000x, corresponding to a pixel size of 1.07 Å. The total electron dose was approximately 50 e-/Å<sup>2</sup>.

#### **Image Processing and 3D Reconstruction**

The raw movie frames were motion-corrected and dose-weighted. The contrast transfer function (CTF) parameters were estimated, and particles were picked automatically. Several rounds of 2D and 3D classification were performed to select for a homogenous population of particles. The final 3D reconstruction was performed using a final set of particles, resulting in a map with an overall resolution of 3.88 Å, as determined by the gold-standard Fourier shell correlation (FSC) at a 0.143 cutoff.

# **Quantitative Data Summary**

The following table summarizes the key quantitative data related to the cryo-EM data collection and reconstruction of EMD-32678.

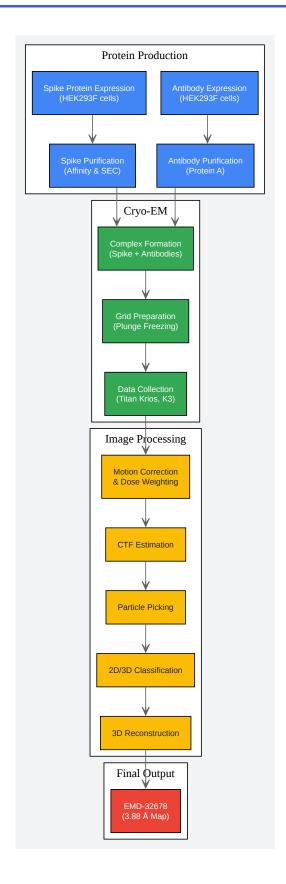
Data Collection and Processing	Value
Microscope	FEI Titan Krios
Voltage	300 kV
Detector	Gatan K3
Magnification	81,000x
Pixel Size	1.07 Å
Electron Dose	50 e-/Ų
Number of Movies	3,500
Final Particle Count	Not specified in abstract
Final Resolution	3.88 Å



## **Visualizations**

The following diagrams illustrate the experimental workflow and logical relationships in the structure determination of EMD-32678.

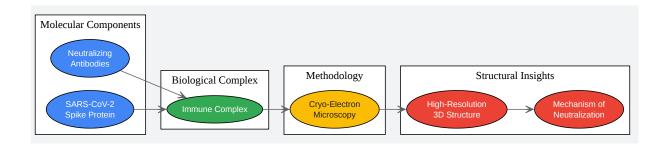




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Caption: Experimental workflow for the structure determination of EMD-32678.





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Caption: Logical relationship of components leading to structural insights.

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## References

- 1. EMDB < EMD-32678 [ebi.ac.uk]
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